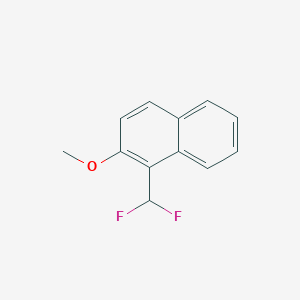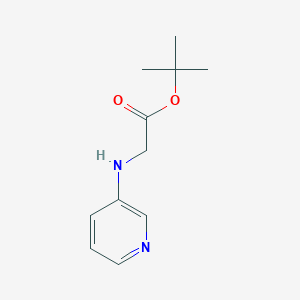
Tert-butyl 2-(pyridin-3-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(pyridin-3-ylamino)acetate: is an organic compound with the molecular formula C11H16N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-yl group and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(pyridin-3-ylamino)acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(pyridin-3-ylamino)acetate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group, to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: Tert-butyl 2-(pyridin-3-ylamino)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential ligand for receptor studies.
Medicine: While not a drug itself, this compound is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-3-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 2-(pyridin-2-ylamino)acetate
- Tert-butyl 2-(pyridin-4-ylamino)acetate
- Tert-butyl 2-(quinolin-3-ylamino)acetate
Comparison:
- Tert-butyl 2-(pyridin-3-ylamino)acetate is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and binding properties.
- Tert-butyl 2-(pyridin-2-ylamino)acetate and tert-butyl 2-(pyridin-4-ylamino)acetate have different substitution patterns, leading to variations in their chemical behavior and biological activity.
- Tert-butyl 2-(quinolin-3-ylamino)acetate contains a fused ring system, which can enhance its stability and alter its interaction with biological targets.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-3-ylamino)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9/h4-7,13H,8H2,1-3H3 |
InChI Key |
KYYVDFKFXLFRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
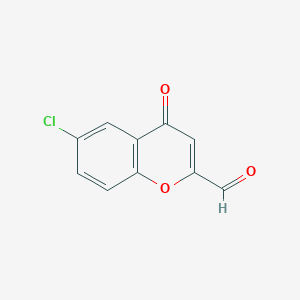
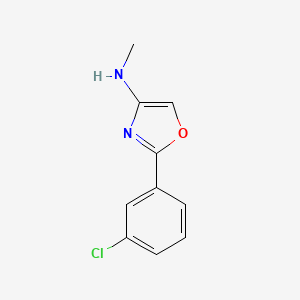
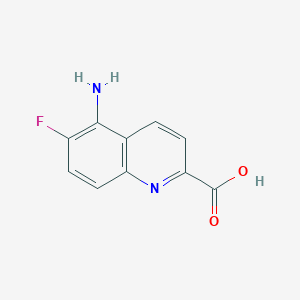
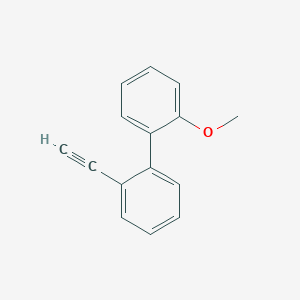
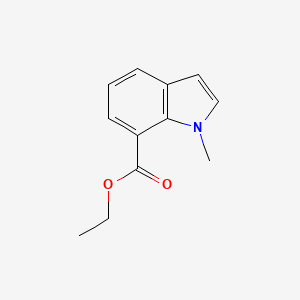
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)


